molecular formula C11H9N3S B088570 2-Hydrazinylnaphtho[2,1-d]thiazole CAS No. 14889-08-8

2-Hydrazinylnaphtho[2,1-d]thiazole

Cat. No.: B088570
CAS No.: 14889-08-8
M. Wt: 215.28 g/mol
InChI Key: HZYILFQYTUJPBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylnaphtho[2,1-d]thiazole typically involves the reaction of naphthoquinone with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylnaphtho[2,1-d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylnaphtho[2,1-d]thiazole stands out due to its unique naphtho[2,1-d][1,3]thiazole core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other thiazole derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

benzo[g][1,3]benzothiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYILFQYTUJPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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